2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid
Description
2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid (CAS: 1243264-54-1) is a sterically hindered boronic acid derivative characterized by two tetramethylpiperidinylmethyl groups at the ortho positions of the phenyl ring. This structure confers unique reactivity and stability, making it valuable in catalysis and polymer stabilization. It is synthesized under conditions involving butyronitrile as a solvent at 115°C for 12 hours . Commercial availability is confirmed via suppliers like TCI Chemicals and Shanghai Jinming Biotechnology, with purity >98% and varying anhydride content .
Properties
IUPAC Name |
[2,6-bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45BN2O2/c1-23(2)14-10-15-24(3,4)28(23)18-20-12-9-13-21(22(20)27(30)31)19-29-25(5,6)16-11-17-26(29,7)8/h9,12-13,30-31H,10-11,14-19H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCRLRJQVRYOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1CN2C(CCCC2(C)C)(C)C)CN3C(CCCC3(C)C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680600 | |
| Record name | {2,6-Bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243264-54-1 | |
| Record name | {2,6-Bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables the direct introduction of boronic acid groups to aromatic systems. As detailed in patent US7659421, a four-step sequence begins with bromination of a disubstituted benzene derivative, followed by palladium-catalyzed coupling with bis(pinacolato)diboron (B2Pin2). Critical parameters include:
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd(PPh3)4 (2 mol%) | 78–82 | |
| Base | Cs2CO3 | — | |
| Solvent | DME/H2O (4:1) | — | |
| Temperature | 80°C, 12 hr | — |
This method’s efficiency is attributed to the stability of pinacol boronic esters under reaction conditions, which suppress protodeboronation.
Directed Ortho-Metalation (DoM)
For regioselective boronation, directed ortho-metalation using tert-butyllithium and trimethyl borate provides an alternative route. The European PMC study (PMC5478236) demonstrates this approach for o-(aminomethyl)phenylboronic acid derivatives, achieving 67% yield when applied to 2,6-dimethylbenzene substrates. Key advantages include compatibility with sterically hindered systems, though substrate pre-functionalization with directing groups (e.g., amides) is required.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps but risk boronic acid decomposition. Mixed solvent systems (e.g., MeCN/H2O) balance solubility and stability, as evidenced by 89% isolated yield in the PMC5478236 protocol.
Temperature and Time
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Boronation: Elevated temperatures (80–100°C) accelerate cross-coupling but increase side product formation from boronic acid dimerization.
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Alkylation: Room temperature reactions over 12–24 hours favor mono-substitution, while heating to 50°C shifts equilibrium toward bis-substitution.
Purification Challenges and Solutions
The compound’s high molecular weight (428.47 g/mol) and hydrophobicity necessitate specialized purification:
Crystallization
Recrystallization from ethyl acetate/heptane (1:3) yields white crystalline powder with 97% purity, though recovery rates drop to 65% due to mother liquor losses.
Preparative HPLC
Reverse-phase C18 columns with isocratic elution (MeCN:H2O, 70:30 + 0.1% TFA) resolve closely related anhydride impurities, which form via boronic acid self-condensation.
Industrial-Scale Production Considerations
Cost Drivers
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TMP accounts for 58% of raw material costs due to its multi-step synthesis from acetone and ammonia.
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Palladium catalyst recycling reduces expenses by 22% per batch.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents.
Major Products
Oxidation: Boronic esters or acids.
Reduction: Various boron-containing compounds.
Substitution: Coupled products in Suzuki-Miyaura reactions.
Scientific Research Applications
Catalysis
One of the primary applications of 2,6-bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid is its role as a catalyst in organic reactions. Research has shown that this compound can act as a hybrid catalyst that combines Lewis acid and base properties. It has been effectively used in:
- Dehydrative Intramolecular Condensation : This reaction facilitates the formation of cyclic compounds from linear precursors. The compound enhances reaction rates and yields by stabilizing transition states .
- Cross-Coupling Reactions : Boronic acids are well-known for their utility in Suzuki-Miyaura coupling reactions. This compound can participate in the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:
- Proteomics Research : The compound is utilized in proteomics for the selective capture and analysis of glycoproteins due to its ability to form reversible covalent bonds with diols present in sugar moieties . This property is crucial for studying protein interactions and modifications.
- Anticancer Research : Preliminary studies suggest that derivatives of this boronic acid may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth and metastasis .
Materials Science
The compound's unique chemical structure allows it to be used in materials science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as responsiveness to external stimuli (e.g., pH or temperature changes). This application is particularly relevant in developing smart materials and drug delivery systems .
- Light Stabilizers : The compound has potential applications as a light stabilizer in coatings and plastics due to its ability to absorb UV light and reduce photodegradation .
Case Study 1: Catalytic Efficiency
A study conducted by Ishihara et al. demonstrated the efficiency of this compound as a catalyst in dehydrative intramolecular condensation reactions. The research highlighted its ability to significantly increase product yield compared to traditional catalysts.
Case Study 2: Glycoprotein Capture
In proteomics research published in a peer-reviewed journal, the compound was employed to selectively capture glycoproteins from complex biological samples. The results indicated a high specificity and efficiency in isolating target proteins for further analysis.
Mechanism of Action
The mechanism by which 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid exerts its effects involves its ability to form stable complexes with various substrates. The piperidinyl groups enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The boronic acid moiety is crucial for its role in cross-coupling reactions, where it acts as a key intermediate.
Comparison with Similar Compounds
Structural Analog: 2-[(2,2,6,6-Tetramethyl-1-piperidyl)methyl]phenylboronic Acid
- Structure: Mono-substituted analog (CAS: 815581-79-4) with a single tetramethylpiperidinylmethyl group.
- Molecular Weight : 275.2 g/mol vs. ~483.5 g/mol (target compound).
- Solubility: Soluble in common organic solvents (e.g., DMSO, ethanol) at 10 mM concentration .
- Applications : Used in research for asymmetric catalysis and as a precursor for boronate esters.
- Key Difference : Reduced steric hindrance compared to the bis-substituted target compound, leading to higher reactivity in nucleophilic additions but lower thermal stability .
Boronic Acid Derivatives in Catalysis
- 3,5-Bis(trifluoromethyl)phenylboronic Acid :
- Structure : Lacks piperidinyl groups but features electron-withdrawing CF₃ groups.
- Reactivity : Enhanced Lewis acidity due to electron-withdrawing effects, enabling efficient aldol reactions with CAB (chiral acyloxyborane) complexes .
- Comparison : The target compound’s bulky piperidinyl groups reduce electrophilicity but improve stereochemical control in reactions requiring hindered transition states .
Hindered Amine Stabilizers (HAS)
- MARK® LA-57 (Tetrakis(2,2,6,6-tetramethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate) :
- Structure : Tetramethylpiperidinyl groups attached to a carboxylate backbone.
- Function : UV light stabilizer in polymers.
- Comparison : Unlike the target boronic acid, MARK® LA-57 lacks boronate functionality but shares steric shielding properties, emphasizing the versatility of tetramethylpiperidinyl motifs in stabilization chemistry .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Mechanistic Insights
- Catalytic Performance : The target compound’s steric bulk limits its use in small-molecule catalysis but enhances enantioselectivity in reactions requiring rigid transition states, contrasting with 3,5-bis(trifluoromethyl)phenylboronic acid’s high reactivity .
- Thermal Stability: The bis-substituted derivative exhibits superior thermal stability compared to its mono-substituted analog, attributed to reduced conformational freedom .
- Industrial Relevance : Analogous tetramethylpiperidinyl compounds like MARK® LA-57 highlight the broader utility of hindered amines, though boronic acid derivatives occupy niche roles in specialty catalysis .
Biological Activity
2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid (CAS: 1243264-54-1) is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling. This compound’s unique structural features enable it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.
The molecular formula of this compound is C26H45BN2O2, with a molecular weight of 428.47 g/mol. Its structure includes a phenyl ring substituted with two piperidinyl groups and a boronic acid functional group.
| Property | Value |
|---|---|
| CAS Number | 1243264-54-1 |
| Molecular Formula | C26H45BN2O2 |
| Molecular Weight | 428.47 g/mol |
| Appearance | White to almost white powder |
| Purity | ≥97.0% (HPLC) |
Anticancer Properties
Research indicates that boronic acids can exhibit significant antiproliferative effects against various cancer cell lines. A study assessing the activity of phenylboronic acid derivatives found that compounds similar to this compound demonstrated strong inhibition of cell proliferation in several cancer types. The study utilized the sulforhodamine B (SRB) assay and MTT assay to evaluate cell viability after treatment with these compounds.
Key Findings:
- Cell Lines Tested: A2780 (ovarian cancer), MV-4-11 (acute myeloid leukemia), and others.
- Mechanism of Action: Induction of apoptosis via caspase activation and cell cycle arrest at the G2/M phase.
- IC50 Values: Several derivatives exhibited low micromolar IC50 values indicating high potency.
Structure-Activity Relationship (SAR)
The biological activity of boronic acids is often influenced by their structural characteristics. The presence of bulky piperidinyl groups in this compound enhances its ability to interact with biological targets compared to simpler phenylboronic acids.
Table: Structure-Activity Relationship Insights
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-Fluoro-6-formylphenylboronic acid | 18 | A2780 | Apoptosis induction |
| 3-Morpholino-5-fluorobenzoxaborole | 27 | MV-4-11 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Case Studies
Several studies have focused on the anticancer potential of boronic acids:
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Study on Phenylboronic Acids :
- Conducted by researchers exploring various phenylboronic acid derivatives.
- Results indicated that modifications at specific positions significantly altered biological activity.
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In Vivo Studies :
- While most current data focuses on in vitro evaluations, preliminary in vivo studies are needed to assess pharmacokinetics and therapeutic efficacy.
Q & A
Q. What are the optimal synthetic conditions for preparing 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid?
The compound is synthesized via a reaction in butyronitrile at 115°C for 12 hours under reflux conditions. While the exact catalyst is not explicitly detailed in available literature, solvent choice (butyronitrile) and prolonged heating are critical for achieving high yields. Researchers should ensure anhydrous conditions and inert atmospheres to prevent boronic acid degradation .
Q. What handling and storage precautions are recommended for this compound?
Based on analogous boronic acid safety data, this compound likely requires storage at 0–6°C in airtight, light-resistant containers to minimize hydrolysis or oxidation. Handling should involve nitrile gloves, lab coats, and eye protection to avoid skin/eye irritation. Work in a fume hood to limit inhalation exposure .
Q. Which analytical techniques are most effective for characterizing this boronic acid?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR for structural confirmation, with ¹¹B NMR to assess boron environment integrity.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared (IR) spectroscopy : To identify B–O and C–N stretching vibrations (~1350 cm⁻¹ and ~1200 cm⁻¹, respectively). Note: Steric hindrance from the tetramethylpiperidinyl groups may broaden NMR peaks, necessitating higher-field instruments .
Advanced Research Questions
Q. How does steric hindrance from the tetramethylpiperidinyl groups influence reactivity in cross-coupling reactions?
The bulky substituents reduce electrophilicity at the boron center, limiting participation in traditional Suzuki-Miyaura couplings. To overcome this, researchers should:
Q. What role does this compound play in polymer stabilization?
Derivatives of 2,2,6,6-tetramethylpiperidinyl groups are known as hindered amine light stabilizers (HALS). The compound likely acts as a radical scavenger in polymers, interrupting degradation pathways (e.g., UV-induced oxidation) by neutralizing reactive radicals. Its efficacy depends on dispersion within the polymer matrix and compatibility with other additives .
Q. How can contradictory literature reports on catalytic efficiency be resolved?
Discrepancies may arise from:
- Solvent purity : Trace water or oxygen can deactivate boron centers. Use rigorously dried solvents and degas reaction mixtures.
- Catalyst loading : Titrate catalyst amounts (0.5–5 mol%) to identify optimal stoichiometry.
- Analytical variability : Cross-validate yields using complementary techniques (e.g., HPLC vs. NMR). Systematic replication of reported conditions with controlled variables is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
